4-(Dimethylamino)pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)pyrimidin-5-ol is a heterocyclic aromatic compound with the molecular formula C6H9N3O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
Pyrimidopyrimidines, a class of compounds structurally similar to 4-(dimethylamino)pyrimidin-5-ol, are known to interact with various biological targets, including phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase .
Mode of Action
It’s worth noting that pyrimidopyrimidines, which are structurally similar, are known to inhibit various enzymes, potentially altering cellular signaling pathways .
Biochemical Pathways
, related compounds such as pyrimidopyrimidines are known to affect several pathways. These include pathways involving phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Result of Action
Related compounds such as pyrimidopyrimidines have been reported to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrimidine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidine derivatives are involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)pyrimidin-5-ol typically involves the reaction of 4-chloro-5-hydroxypyrimidine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the dimethylamino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
4-(Dimethylamino)pyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrimidine: Similar in structure but lacks the dimethylamino group.
5-Hydroxypyrimidine: Similar but without the dimethylamino substitution.
4-Dimethylaminopyridine: Similar but with a pyridine ring instead of a pyrimidine ring
Uniqueness
4-(Dimethylamino)pyrimidin-5-ol is unique due to the presence of both the dimethylamino and hydroxyl groups on the pyrimidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(dimethylamino)pyrimidin-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9(2)6-5(10)3-7-4-8-6/h3-4,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGRSFRXDSKWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936328-31-2 |
Source
|
Record name | 4-(dimethylamino)pyrimidin-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.